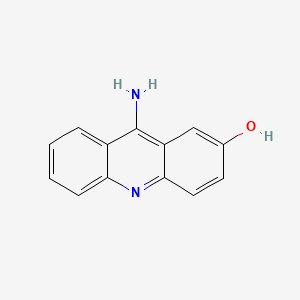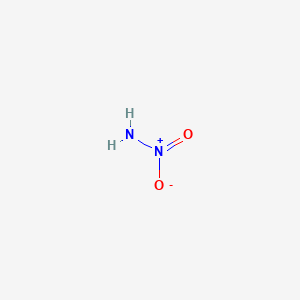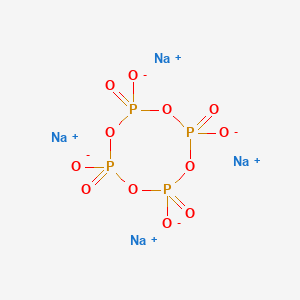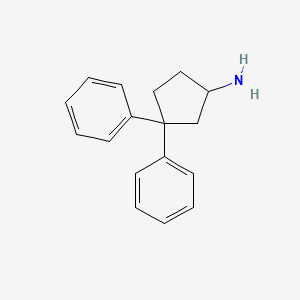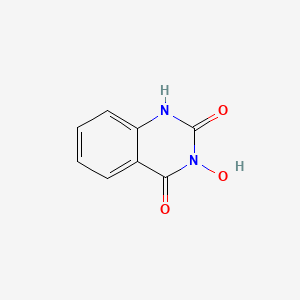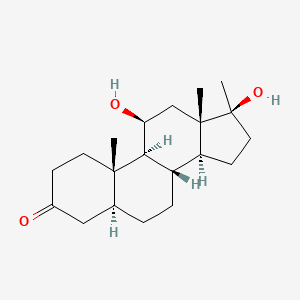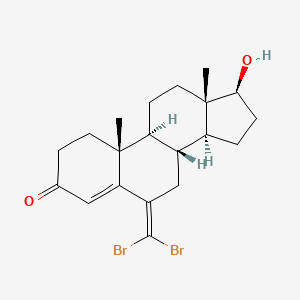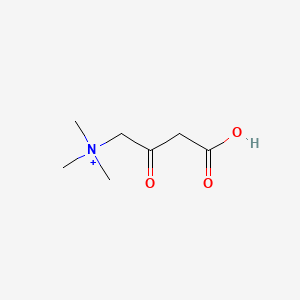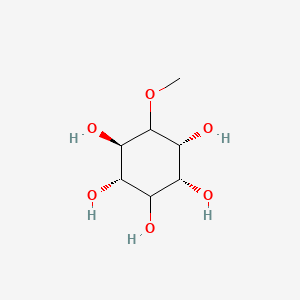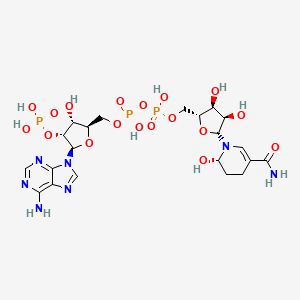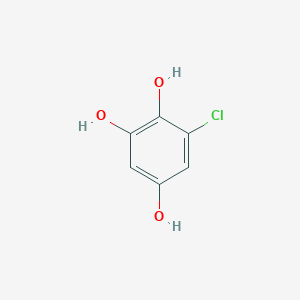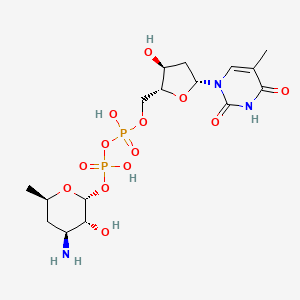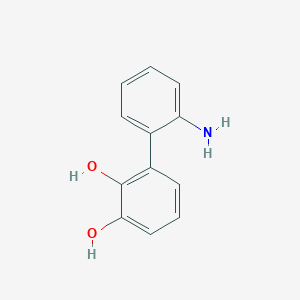![molecular formula C33H36O8 B1216923 4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid CAS No. 5262-69-1](/img/structure/B1216923.png)
4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including the formation of cyclic structures and the introduction of various functional groups. A related synthesis process is seen in the production of methyl-10,14,19,19-tetramethyl-4-oxo-20-oxahexacyclo[15.3.1.1^6,18.0^6,15.0^9,14^0,17.0^21]docosane-10-carboxylate, where specific crystallographic data has been detailed, highlighting the precision required in such synthesis processes (Smirnova, Tret’yakova, & Kazakova, 2010).
Molecular Structure Analysis
The molecular structure of complex organic compounds is critical to understanding their chemical behavior and potential applications. The detailed structural analysis, such as crystallographic data, helps in elucidating the conformation and spatial arrangement of atoms within the molecule. An example can be seen in the study of similar compounds, where specific cell parameters and crystallization data provide insights into the molecular architecture (Smirnova, Tret’yakova, & Kazakova, 2010).
Chemical Reactions and Properties
Complex organic molecules participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. For instance, the metabolism of docosahexaenoic acid (DHA) in the retina to lipoxygenase reaction products highlights the biochemical activity of polyunsaturated fatty acids, which could be analogous to reactions involving our compound of interest (Bazan, Birkle, & Reddy, 1984).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, are crucial for its characterization and potential application. These properties are determined by the compound's molecular structure and composition. Research on related compounds provides a basis for understanding how specific structural features influence physical properties.
Chemical Properties Analysis
The chemical properties of a compound, including reactivity, stability, and interaction with other molecules, are defined by its molecular structure. Studies on similar molecules, such as the enzymatic and non-enzymatic oxidation products of DHA, offer insights into the types of reactions complex organic molecules might undergo and their potential biological activities (Vanrollins, Frade, & Carretero, 1989).
Scientific Research Applications
Biological Activities and Applications
Antibacterial and Antifungal Properties : Compounds derived from mangrove fungus, such as isoprenyl phenyl ethers, have shown to exhibit antibacterial and antifungal activities. One specific compound demonstrated inhibitory effects on hepG2 cell line growth, indicating potential for further investigation into its therapeutic applications (Shao et al., 2007).
Synthesis and Rearrangements : Research into the acid-catalyzed rearrangements of allyl 4-hydroxybenzoate and similar compounds has provided insights into chemical synthesis processes, contributing to the development of new synthetic methodologies (Dey & Dey, 2009).
Anti-inflammatory and Antioxidative Activities : Fullerene-polyamine conjugates, featuring functional groups similar to the query compound, have been synthesized and evaluated for antioxidative and anti-inflammatory activities. These compounds showed promising anti-lipid peroxidation and anti-lipoxygenase activities with relatively low cytotoxicity, indicating their potential as therapeutic agents (Magoulas et al., 2012).
Synthetic Applications and Chemical Reactions : The synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one illustrates the versatility of similar compounds in chemical synthesis, contributing to the creation of new molecules with potential biological activities (Hanzawa et al., 2012).
Biotransformation Studies : Research into the transformation of compounds like lavandulol by fungal strains such as Rhizopus oryzae highlights the biotransformation capabilities of fungi, leading to the production of metabolites with altered biological activities. This research area opens pathways to novel drug discovery and the understanding of metabolic processes (Daramwar et al., 2012).
properties
IUPAC Name |
4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVMVPHACFXMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morellic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



